molecular formula C17H16N2O3 B6267307 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 452088-70-9

1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No. B6267307
CAS RN: 452088-70-9
M. Wt: 296.3
InChI Key:
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Description

1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid (also known as EMBPCA) is a chemical compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 220.3 g/mol, and a melting point of 76-77 °C. EMBPCA is a derivative of benzodiazole, a heterocyclic aromatic compound that has been studied extensively in recent years due to its potential applications in various fields.

Scientific Research Applications

EMBPCA has been studied extensively in recent years due to its potential applications in various fields. For example, it has been used as a novel antifungal agent in the treatment of fungal infections. It has also been studied for its potential use in the treatment of cancer, as well as for its ability to inhibit the production of reactive oxygen species. Additionally, EMBPCA has been studied for its potential use in the treatment of Alzheimer’s disease, as well as for its ability to reduce inflammation.

Mechanism of Action

The exact mechanism of action of EMBPCA is still not fully understood. However, it is believed that EMBPCA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory molecules, and the inhibition of this enzyme by EMBPCA is thought to be responsible for its anti-inflammatory effects. Additionally, EMBPCA is believed to inhibit the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of cancer.
Biochemical and Physiological Effects
EMBPCA has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and fungal infections. In addition to its anti-inflammatory and anti-oxidant properties, EMBPCA has been shown to possess anti-tumor and anti-fungal activities. It has also been shown to possess antithrombotic and antiplatelet activities, which may be beneficial in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMBPCA in laboratory experiments is that it is a relatively safe compound with low toxicity. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the limitations of using EMBPCA in laboratory experiments is that its exact mechanism of action is still not fully understood. Additionally, the effects of EMBPCA in humans are still not fully understood, and further research is needed in order to determine its potential therapeutic applications.

Future Directions

The potential applications of EMBPCA are still being explored, and there are many potential future directions for research. For example, further research is needed to better understand the exact mechanism of action of EMBPCA and to determine its potential therapeutic applications in humans. Additionally, further research is needed to explore the potential use of EMBPCA in the treatment of various diseases, such as cancer, Alzheimer’s disease, and fungal infections. Finally, further research is needed to explore the potential use of EMBPCA as an anti-inflammatory, anti-oxidant, and antithrombotic agent.

Synthesis Methods

EMBPCA can be synthesized by reacting 2-ethoxyphenylacetic acid with 5-chloro-1H-1,3-benzodiazole in a two-step process. The first step involves reacting 2-ethoxyphenylacetic acid with 5-chloro-1H-1,3-benzodiazole in the presence of anhydrous sodium acetate and acetic anhydride. The second step involves hydrolyzing the reaction mixture with aqueous sodium hydroxide solution. The yield of the reaction is approximately 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with o-phenylenediamine to form 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid.", "Starting Materials": [ "2-ethoxybenzoic acid", "thionyl chloride", "o-phenylenediamine" ], "Reaction": [ "Step 1: 2-ethoxybenzoic acid is reacted with thionyl chloride to form 2-ethoxybenzoyl chloride.", "Step 2: 2-ethoxybenzoyl chloride is then reacted with o-phenylenediamine in the presence of a base such as triethylamine to form 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid.", "Step 3: The product is then purified by recrystallization or column chromatography." ] }

CAS RN

452088-70-9

Product Name

1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid

Molecular Formula

C17H16N2O3

Molecular Weight

296.3

Purity

95

Origin of Product

United States

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